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4,4,4-Trifluoro-3-(p-tolyl)butanoic acid

Cat. No.: B13608967
M. Wt: 232.20 g/mol
InChI Key: XBIIRDNMZKRHMM-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Carboxylic Acid Chemistry

Fluorinated carboxylic acids represent a critical class of organic compounds characterized by the presence of one or more fluorine atoms. The introduction of fluorine can dramatically alter the physicochemical properties of the parent carboxylic acid. tandfonline.comresearchgate.net Generally, the high electronegativity of fluorine leads to a potent inductive effect, which increases the acidity of the carboxyl group. researchgate.net Perfluorinated carboxylic acids (PFCAs), where all hydrogens on the alkyl chain are replaced by fluorine, are known for their high acid strength, chemical stability, and surface activity. researchgate.netnih.gov

While extensive research has focused on linear PFCAs, partially fluorinated carboxylic acids, such as 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid, offer a more nuanced modification of molecular properties. The trifluoromethyl group (CF3) in this particular molecule significantly influences its electronic character. These compounds are key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com The stability of the carbon-fluorine bond also imparts metabolic resistance in many drug candidates. nih.gov

Significance of Trifluoromethyl and Aryl-Substituted Butanoic Acid Motifs in Synthetic Strategy

The combination of a trifluoromethyl group and an aryl substituent within a butanoic acid structure provides a powerful tool for synthetic chemists. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules. nih.govnih.gov Its incorporation is a common strategy in drug discovery to protect against in vivo metabolism. nih.gov

Aryl-substituted butanoic acid derivatives are also prevalent in pharmacologically active compounds. For instance, fenbufen (B1672489) is an aryl-substituted butanoic acid derivative with anti-inflammatory properties. researchgate.net The specific placement of the p-tolyl group in this compound provides a lipophilic domain and a site for further functionalization, which can be crucial for tuning the biological activity and pharmacokinetic profile of a target molecule. The butanoic acid portion of the molecule offers a versatile handle for various chemical transformations, including amide bond formation and esterification, allowing for its integration into larger, more complex structures. nih.gov

Historical Development of Synthetic Routes Towards Analogous Structures

The synthesis of trifluoromethylated and aryl-substituted carboxylic acids has been an area of active research, with numerous methods developed over the years. Early approaches often involved harsh reaction conditions and limited functional group tolerance. However, significant advancements have led to milder and more efficient protocols.

One common strategy for the synthesis of α-trifluoromethyl esters involves the electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals. organic-chemistry.org Another approach is the N-heterocyclic carbene (NHC)-catalyzed trifluoromethylation of α-chloro aldehydes. organic-chemistry.org More recently, methods for the direct α-trifluoromethylation of carboxylic acids using reagents like BrF3 have been developed. rsc.org

The synthesis of aryl-substituted butanoic acids can be achieved through various classical organic reactions, including Friedel-Crafts acylation followed by reduction, or cross-coupling reactions. For example, a typical synthesis of biphenylbutanoic acids involves a Suzuki–Miyaura coupling to introduce the aryl moiety. nih.gov

For structures analogous to this compound, synthetic strategies often involve the conjugate addition of an organometallic reagent to a trifluoromethylated α,β-unsaturated ester. Asymmetric synthesis to control the stereochemistry at the C3 position is a key challenge and an area of ongoing research, often employing chiral auxiliaries or catalysts. researchgate.netresearchgate.net The development of enantioselective methods is crucial for the preparation of chiral drugs, where a single enantiomer is responsible for the desired therapeutic effect. nih.govmdpi.com

Table 1: Key Synthetic Strategies for Analogous Structures

Synthetic Approach Description Key Reagents/Catalysts Typical Substrates
Electrophilic Trifluoromethylation Introduction of a "CF3+" equivalent to a nucleophilic carbon. Hypervalent iodine reagents, Togni reagents Ketene silyl acetals, enolates
Nucleophilic Trifluoromethylation Introduction of a "CF3-" equivalent to an electrophilic carbon. Ruppert-Prakash reagent (TMSCF3), trifluoromethyl-containing organometallics Aldehydes, ketones, imines
Radical Trifluoromethylation Generation of a CF3 radical which adds to an unsaturated system or undergoes substitution. Photoredox catalysts, radical initiators Alkenes, arenes
Cross-Coupling Reactions Formation of a carbon-carbon bond between an organometallic reagent and an organic halide. Palladium catalysts, Suzuki-Miyaura coupling, Heck reaction Aryl halides, boronic acids, alkenes
Conjugate Addition 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocuprates, Grignard reagents in the presence of a copper catalyst α,β-unsaturated esters, ketones

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F3O2 B13608967 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

4,4,4-trifluoro-3-(4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H11F3O2/c1-7-2-4-8(5-3-7)9(6-10(15)16)11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)

InChI Key

XBIIRDNMZKRHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4,4,4 Trifluoro 3 P Tolyl Butanoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. princeton.edu For 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid, several logical disconnections can be proposed to devise synthetic routes.

Disconnection A (Cα-Cβ Bond): This approach involves forming the bond between the second and third carbons. This disconnection suggests a reaction between a p-tolyl-containing nucleophile and a trifluoromethylated electrophile, or vice versa. This is a common strategy in the synthesis of β-substituted carbonyl compounds.

Disconnection B (Aryl-Cβ Bond): Breaking the bond between the tolyl group and the butanoic acid chain points towards an arylation reaction. This could involve coupling a trifluoromethylated butanoic acid derivative with a tolyl-containing reagent.

Disconnection C (Carboxy-Cα Bond): This disconnection implies the addition of a carboxyl group or its equivalent in the final steps of the synthesis. This can be achieved through methods like carboxylation of a suitable organometallic precursor or hydrolysis of a nitrile.

These primary disconnections form the basis for the specific synthetic strategies discussed in the following sections.

Direct Carbon-Carbon Bond Formation Strategies

These methods focus on constructing the core carbon framework of the target molecule in a direct manner.

Enolate chemistry provides a powerful tool for C-C bond formation. In the context of synthesizing this compound, one could envision the reaction of an enolate with a suitable electrophile. A plausible method involves the trifluoroacetylation of an enediolate derived from a carboxylic acid. organic-chemistry.org For instance, treating a p-tolylacetic acid derivative with a strong base like lithium diisopropylamide (LDA) would generate an enediolate, which could then be reacted with a trifluoroacetylating agent such as ethyl trifluoroacetate. organic-chemistry.org Subsequent workup would lead to the desired β-keto acid structure which could potentially be reduced to the target compound.

Another approach is the electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals, which are derived from esters. This reaction can be catalyzed by Lewis acids and provides direct access to α-trifluoromethyl esters. organic-chemistry.org

Organometallic reagents are excellent nucleophiles for forming new carbon-carbon bonds. libretexts.orglibretexts.org A potential route to this compound using this strategy could involve the conjugate addition of an organometallic p-tolyl reagent to a trifluoromethyl-containing α,β-unsaturated ester, such as ethyl 4,4,4-trifluorocrotonate.

Table 1: Illustrative Organometallic Addition Reaction

Reagent Substrate Product Type Reference
p-Tolylmagnesium bromide Ethyl 4,4,4-trifluorocrotonate β-Aryl-α-trifluoromethyl ester libretexts.orglibretexts.org

The resulting ester or alcohol would then require further functional group interconversion to yield the final carboxylic acid. solubilityofthings.com

Transition metal catalysis offers highly efficient and selective methods for C-C bond formation. A notable strategy is the copper-catalyzed carbonylative trifluoromethylation of unactivated alkenes. researchgate.net This method can prepare a wide range of β-trifluoromethylated carboxylic acid derivatives directly from simple alkenes. researchgate.net Applying this to the synthesis of the target molecule would involve the reaction of 4-methylstyrene (B72717) with a trifluoromethyl source and carbon monoxide in the presence of a copper catalyst.

Decarboxylative cross-coupling is another powerful technique. While often used to install a CF3 group by removing a carboxylic acid, nih.gov related methodologies could potentially couple fragments to build the desired structure. For example, the decarboxylative trifluoromethylation of cinnamic acid derivatives is a well-established method for preparing β-(trifluoromethyl)styrenes, which could serve as precursors. researchgate.net

Table 2: Examples of Relevant Transition Metal-Catalyzed Reactions

Reaction Type Substrate Example CF3 Source Catalyst Product Type Reference
Carbonylative Trifluoromethylation Styrene Togni's Reagent Copper β-Trifluoromethyl ester/amide researchgate.net
Decarboxylative Trifluoromethylation Cinnamic Acid Togni's Reagent Copper β-(Trifluoromethyl)styrene researchgate.net

Electrochemical methods provide an alternative, often milder, approach to organic synthesis. researchgate.net Electrochemical strategies have been developed for the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids. acs.orgresearchgate.net A reverse approach, the electrochemical carboxylation of a suitable precursor, could be envisioned. For example, an electrochemically generated radical from a trifluoromethylated p-tolyl ethane (B1197151) derivative could be trapped with carbon dioxide to form the desired carboxylic acid. While direct examples for this specific molecule are not prevalent, the principles of electrochemical functionalization of CF3-containing compounds are actively being explored. chinesechemsoc.org

Stereoselective and Enantioselective Synthetic Pathways

The presence of a stereocenter at the C3 position of this compound makes the development of stereoselective and enantioselective synthetic routes highly valuable for accessing enantiomerically pure forms of the compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org In the context of synthesizing chiral 3-aryl-4,4,4-trifluorobutanoic acids, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction.

A general strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a suitable carboxylic acid precursor. sigmaaldrich.com The resulting chiral adduct can then undergo a diastereoselective reaction, for example, an alkylation or a conjugate addition, to introduce the p-tolyl group at the C3 position with high stereocontrol. Finally, the chiral auxiliary is cleaved to afford the desired enantiomerically enriched carboxylic acid.

While specific examples for the synthesis of this compound using this method are not explicitly documented, the synthesis of other chiral fluorinated amino acids has been successfully achieved on a large scale using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. nih.govmdpi.com This approach demonstrates the feasibility of chiral auxiliary-mediated synthesis for complex fluorinated molecules.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)

Asymmetric catalysis offers an efficient and atom-economical approach to enantiomerically enriched compounds. This can be achieved through the use of chiral metal complexes or small organic molecules (organocatalysts) to catalyze a stereoselective transformation.

For the synthesis of chiral this compound, a potential key step would be the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as an unsaturated carboxylic acid derivative or a β-ketoester. Chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, are highly effective for such reductions.

The synthesis of other chiral 3-amino-4,4,4-trifluorobutanoic acid derivatives has been achieved through enantioselective biomimetic transamination of a β-ketoester, highlighting the potential of catalytic asymmetric methods. researchgate.net Similarly, the synthesis of enantioenriched α,α-difluoro-β-arylbutanoic esters has been accomplished via Pd-catalyzed asymmetric hydrogenation, a strategy that could be adapted for the trifluoromethyl analogue. researchgate.net

Biocatalytic Transformations

Biocatalysis, utilizing enzymes or whole microorganisms, provides a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as lipases, esterases, and oxidoreductases can operate under mild conditions and often exhibit excellent enantioselectivity.

A potential biocatalytic route to enantiomerically enriched this compound could involve the kinetic resolution of a racemic mixture of the corresponding ester. A chiral lipase (B570770) could selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted, allowing for their separation.

Alternatively, the asymmetric reduction of a precursor ketone, such as ethyl 4,4,4-trifluoro-3-oxo-3-(p-tolyl)propanoate, using a ketoreductase enzyme or a whole-cell system could furnish the corresponding chiral alcohol with high enantiomeric excess. This chiral alcohol could then be converted to the target carboxylic acid.

Total Synthesis and Fragment Coupling Strategies for Complex Derivatives

While this compound may not be a direct target in the total synthesis of a complex natural product, it can serve as a valuable fluorinated building block for the synthesis of more complex and biologically active molecules. nih.gov The unique stereoelectronic properties conferred by the trifluoromethyl group can be strategically utilized in drug design and materials science.

In a fragment-based approach to the synthesis of complex derivatives, this compound, or its activated forms (e.g., acid chloride, ester), can be coupled with other molecular fragments through amide bond formation, esterification, or other carbon-carbon bond-forming reactions. For instance, it could be incorporated into a peptide backbone or linked to a heterocyclic core to generate novel compounds with potential pharmaceutical applications.

The synthesis of sitagliptin, a drug for type 2 diabetes, involves the preparation of a chiral β-amino acid with a trifluorophenyl group, demonstrating the importance of such fluorinated butanoic acid derivatives as key intermediates in the synthesis of complex drug molecules. researchgate.netresearchgate.net

Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of complex pharmaceutical intermediates such as this compound is increasingly benefiting from the adoption of emerging technologies that offer significant advantages over traditional batch chemistry. Methodologies like continuous flow chemistry and photoredox catalysis are at the forefront of this evolution, enabling more efficient, scalable, and safer manufacturing processes. These technologies provide novel reaction pathways and enhanced control over synthetic transformations, which is particularly valuable for the introduction of challenging moieties like the trifluoromethyl group.

Flow Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. This paradigm shift from conventional batch processing offers superior control over reaction parameters, leading to improved safety, consistency, and scalability. bioduro.com The high surface-area-to-volume ratio in flow reactors facilitates exceptional heat and mass transfer, allowing for precise temperature control and the safe use of highly exothermic or hazardous reactions. bioduro.com

For the synthesis of trifluoromethyl-containing compounds, flow chemistry presents a compelling platform. For instance, trifluoromethylation reactions have been successfully scaled up to the kilogram level using flow reactors, demonstrating the industrial viability of this technology for producing fluorinated molecules. mdpi.com The enhanced safety features of flow systems are particularly advantageous when handling reactive intermediates and reagents common in fluorination chemistry.

Table 1: Comparative Advantages of Flow Chemistry vs. Batch Processing
ParameterFlow ChemistryTraditional Batch Processing
Heat Transfer Excellent; rapid dissipation of heatPoor; potential for thermal runaways
Mass Transfer & Mixing Efficient and rapidOften inefficient and slow
Safety Enhanced; small reaction volumes, better containmentHigher risk with large volumes of hazardous materials
Scalability Straightforward by operating for longer durations ("scaling out")Complex; often requires re-optimization of conditions
Reaction Control Precise control over temperature, pressure, residence timeDifficult to maintain homogeneity and precise control
Reproducibility High consistency and repeatabilityCan vary between batches

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. princeton.edu This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors. nih.gov This approach has unlocked novel reaction pathways that are often difficult or impossible to achieve with traditional thermal methods.

The application of photoredox catalysis is particularly relevant for the synthesis of fluorinated compounds. mdpi.com Researchers have developed numerous methods for the trifluoromethylation of arenes and heteroarenes using this technology. mdpi.com These reactions typically employ a ruthenium (Ru) or iridium (Ir) based photocatalyst in conjunction with a trifluoromethyl source to functionalize C-H bonds or engage in cross-coupling reactions. mdpi.com For example, dual catalytic systems combining a photoredox catalyst with a copper catalyst have been shown to effectively trifluoromethylate aryl bromides. mdpi.com Such a strategy could be envisioned for the synthesis of precursors to this compound. The mild conditions preserve sensitive functional groups and offer a more sustainable alternative to harsh classical methods. princeton.edu

Table 2: Examples of Reagents in Photoredox-Catalyzed Trifluoromethylation
ComponentExample Reagents and CatalystsFunction
Photocatalyst [Ru(bpy)3]Cl2, Ir(dFFppy)2(4,4′-dCF3bpy)PF6Absorbs visible light to initiate electron transfer. mdpi.com
CF3 Source Trifluoroacetic anhydride (B1165640) (TFAA), Dimesithylsulfoniumtrimethyl trifluoromethanesulfonateSource of the trifluoromethyl (•CF3) radical. mdpi.com
Co-catalyst (optional) Copper (Cu) saltsEngages in a dual catalytic cycle for cross-coupling. mdpi.com
Substrate Arenes, Heteroarenes, Aryl bromidesThe molecule to be functionalized with a CF3 group. mdpi.com

The synergy of combining photoredox catalysis with flow chemistry offers further advantages. Conducting photochemical reactions in flow reactors ensures uniform irradiation of the reaction mixture, overcoming the light-penetration issues often encountered in large-scale batch photoreactors. bioduro.com This combination enhances reaction efficiency, reduces reaction times, and improves the consistency of the final product, representing a significant advancement in the synthesis of complex molecules like this compound.

Chemical Reactivity and Transformations of 4,4,4 Trifluoro 3 P Tolyl Butanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation. The presence of the trifluoromethyl group can influence the reactivity of the carboxyl group through its strong electron-withdrawing inductive effect.

Esterification and Amidation Reactions

Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

For 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid, esterification would proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. The electron-withdrawing trifluoromethyl group is not expected to significantly hinder this reaction.

Reactant Reagent Catalyst Product Typical Conditions
This compoundMethanolH₂SO₄ (catalytic)Methyl 4,4,4-trifluoro-3-(p-tolyl)butanoateReflux in excess methanol
This compoundEthanolp-TsOH (catalytic)Ethyl 4,4,4-trifluoro-3-(p-tolyl)butanoateToluene, reflux with Dean-Stark trap

This table represents typical conditions for Fischer esterification of carboxylic acids and is illustrative for the title compound.

Amidation: Carboxylic acids can be converted to amides by reaction with amines. This transformation typically requires activation of the carboxylic acid, as amines are less nucleophilic than alcohols and the direct reaction is slow. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive derivative like an acyl chloride. orgsyn.org Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org

The reaction of this compound with an amine in the presence of a suitable coupling agent would yield the corresponding amide.

Reactant Reagent Coupling Agent/Catalyst Product Typical Conditions
This compoundBenzylamineDCCN-Benzyl-4,4,4-trifluoro-3-(p-tolyl)butanamideDichloromethane, room temperature
This compoundAnilineSOCl₂, then anilineN-Phenyl-4,4,4-trifluoro-3-(p-tolyl)butanamideTwo steps: reflux in SOCl₂, then add aniline

This table illustrates common amidation procedures for carboxylic acids and is presented as a general guide for the title compound.

Reduction to Alcohols or Aldehydes

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.ukmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. masterorganicchemistry.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org The reduction of this compound with LiAlH₄ would yield 4,4,4-trifluoro-3-(p-tolyl)butan-1-ol.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more reactive towards reduction than carboxylic acids. This can sometimes be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or ester, and then using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).

Reactant Reagent Solvent Product Typical Conditions
This compoundLiAlH₄, then H₃O⁺Dry THF or Et₂O4,4,4-Trifluoro-3-(p-tolyl)butan-1-ol0 °C to room temperature, followed by acidic workup

This table provides typical conditions for the LiAlH₄ reduction of carboxylic acids, applicable to the title compound.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for simple aliphatic carboxylic acids. However, the presence of certain functional groups can facilitate this process. For β-keto acids, decarboxylation occurs readily upon heating. While this compound is not a β-keto acid, the trifluoromethyl group can influence decarboxylation pathways under specific conditions.

Recent advances in photoredox catalysis have enabled the decarboxylative functionalization of aliphatic carboxylic acids. For instance, decarboxylative trifluoromethylation can convert a carboxylic acid to a trifluoromethyl group. nih.gov While this would not be a simple decarboxylation of the title compound, it highlights a modern approach to manipulate the carboxyl group. Another method involves the conversion of carboxylic acids to the corresponding alkyl fluorides via a visible-light-promoted photoredox catalysis, which also proceeds through a decarboxylation mechanism. nih.gov

Reactivity at the Stereogenic Center and Adjacent Positions

The carbon atom bearing the p-tolyl and trifluoromethyl groups is a stereogenic center, making the molecule chiral. Reactions involving this center or the adjacent α-carbon are of particular interest in stereoselective synthesis.

Epimerization and Racemization Studies

The stereochemical integrity of the chiral center at C3 is an important consideration in reactions involving this compound. Epimerization or racemization, the loss of stereochemical information, can occur if the stereocenter is labile under the reaction conditions.

For racemization to occur at the C3 position, a proton at this position would need to be removed to form a planar carbanion, which can then be protonated from either face. The electron-withdrawing trifluoromethyl group would stabilize an adjacent carbanion, potentially making the C3 proton more acidic than a typical methine proton. However, this is likely to require a strong base. Under neutral or acidic conditions, the stereocenter is expected to be relatively stable. Specific studies on the racemization of this compound have not been reported. However, studies on α-aryl-α-fluoroacetonitriles have shown that racemization can be induced by strong organic bases. nih.gov

Alpha-Halogenation and Subsequent Reactions

The α-position of a carboxylic acid (the C2 position) can be halogenated, most commonly via the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orglibretexts.org This reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). libretexts.orglibretexts.org The reaction proceeds through the formation of an acyl halide, which then enolizes, allowing for electrophilic attack by the halogen at the α-position. libretexts.org

For this compound, the HVZ reaction would introduce a halogen atom at the C2 position, yielding 2-halo-4,4,4-trifluoro-3-(p-tolyl)butanoic acid.

Reactant Reagents Product Typical Conditions
This compound1. Br₂, PBr₃ (cat.)2. H₂O2-Bromo-4,4,4-trifluoro-3-(p-tolyl)butanoic acidNeat or in a high-boiling solvent, heating

This table outlines the general conditions for the Hell-Volhard-Zelinsky reaction, which would be applicable to the title compound.

The resulting α-halo acid is a versatile synthetic intermediate. The halogen can be displaced by various nucleophiles in Sₙ2 reactions, providing access to α-substituted derivatives such as α-amino acids, α-hydroxy acids, and others. libretexts.org

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's physical and chemical properties due to the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond.

The trifluoromethyl group in this compound is characterized by high thermal and chemical stability. The C-F bond is the strongest single bond in organic chemistry, which renders the -CF₃ group resistant to many common chemical transformations. rsc.org It is generally inert to metabolic degradation, a property frequently exploited in medicinal chemistry. wikipedia.org

However, this stability is not absolute. Under forcing conditions, the trifluoromethyl group can undergo hydrolysis. For instance, treatment of trifluoromethylarenes with fuming sulfuric acid and boric acid can lead to the hydrolysis of the -CF₃ group to a carboxylic acid. rsc.org Similarly, some trifluoromethylated compounds have shown susceptibility to hydrolysis in the presence of a strong base. acs.org While generally stable, its reactivity can be induced under specific and typically harsh reaction conditions. rsc.org

Further fluorination of an existing trifluoromethyl group is chemically challenging and not a common transformation due to the already high oxidation state of the carbon atom and the strength of the existing C-F bonds.

Conversely, partial defluorination, or hydrodefluorination, of the trifluoromethyl group to a difluoromethyl (-CF₂H) group is a significant area of research, as it allows for fine-tuning of molecular properties. This transformation is particularly appealing as it can diversify trifluoromethylarenes into their difluoroalkyl analogues. rsc.org A variety of methods have been developed to achieve this selective single C-F bond cleavage, often leveraging photoredox catalysis, electrochemical reduction, or organometallic reagents. rsc.orgnih.govresearchgate.net These reactions are challenging because each successive defluorination weakens the remaining C-F bonds, creating a risk of over-reduction. researchgate.net

Recent advances have demonstrated selective mono-defluorination using reagents like magnesium under acidic conditions or via base-promoted eliminations where an intramolecular nucleophile traps the resulting difluoro intermediate. researchgate.netbris.ac.uk Photoredox catalysis, in particular, has emerged as a mild and effective method for the hydrodefluorination of electron-deficient trifluoromethylarenes. nih.gov

MethodReagents/ConditionsSubstrate TypeProductReference
Photoredox CatalysisOrganophotocatalyst (e.g., 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile), Hydrogen Atom Donor (e.g., 4-hydroxythiophenol), blue lightElectron-deficient trifluoromethylarenesAr-CF₂H nih.gov
Base-Promoted EliminationStrong base, intramolecular nucleophilic trap (e.g., Aib-derivative)Trifluoromethyl aromatic aldehydesAr-CF₂-Aldehyde (after hydrolysis) researchgate.netbris.ac.uk
Reductive DefluorinationMagnesium metal, Brønsted acidBis(trifluoromethyl)arenesAr-CF₂H rhhz.net
Catalytic ReductionPalladium and Copper catalysts, Ph₃SiHTrifluoromethylarenesAr-CF₂H rsc.orgresearchgate.net
Fluoride-Initiated AllylationAllylsilanes, Fluoride source (e.g., CsF)TrifluoromethylarenesAr-CF₂-Allyl nih.govacs.org

Reactivity of the p-Tolyl Aromatic Ring

The reactivity of the aromatic ring in this compound is influenced by two substituents: the activating methyl group and the deactivating 3-carboxy-1-(trifluoromethyl)propyl side chain.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring determine the position and rate of the reaction. wikipedia.org Activating groups increase the electron density of the ring, making it more nucleophilic, and typically direct incoming electrophiles to the ortho and para positions. libretexts.org Deactivating groups withdraw electron density, slowing the reaction rate, and generally direct incoming electrophiles to the meta position. wikipedia.org

In the case of the p-tolyl group of the target molecule, we have two competing influences:

Methyl Group (-CH₃): This is a classic activating group that directs electrophiles to the positions ortho to itself (the two positions adjacent to the methyl group). libretexts.orgdoubtnut.com

3-Carboxy-1-(trifluoromethyl)propyl Group: This alkyl chain is substituted with two strong electron-withdrawing groups (EWG), the trifluoromethyl group and the carboxylic acid. The strong negative inductive effect (-I) of these EWGs makes the entire side chain a deactivating group. wikipedia.org

The substitution will occur at the two available positions on the ring, which are ortho to the methyl group and meta to the deactivating side chain. Because the methyl group is an activating director and the side chain is a deactivating director, the activating methyl group will predominantly control the regioselectivity of the substitution. Therefore, electrophilic attack is expected to occur primarily at the positions ortho to the methyl group.

The methyl group attached to the aromatic ring is also a site for potential chemical transformations. While the C-H bonds of a methyl group are generally robust, they can be functionalized under specific conditions, often involving radical pathways or transition metal catalysis.

Common transformations include:

Free-Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogen source (e.g., N-bromosuccinimide), the benzylic hydrogens of the methyl group can be substituted with halogens. This would yield a (bromomethyl)phenyl derivative, which is a versatile synthetic intermediate.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This would transform the p-tolyl moiety into a terephthalic acid derivative. However, the reaction conditions must be chosen carefully to avoid degradation of the butanoic acid side chain.

C-H Activation: Modern synthetic methods involving transition metal catalysis can enable the direct functionalization of benzylic C-H bonds, allowing for the introduction of various other functional groups. acs.org

The feasibility of these reactions would depend on the stability of the rest of the molecule, particularly the chiral center and the trifluoromethyl group, under the required reaction conditions.

Rearrangement Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. wikipedia.org The most common types are cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. alchemyst.co.uk While the saturated butanoic acid chain of this compound is not primed to participate directly in most pericyclic reactions, related structures containing unsaturation can undergo such transformations.

A prominent example of a sigmatropic rearrangement involving a related scaffold is the Claisen rearrangement . This reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol. organic-chemistry.org Studies on the Claisen rearrangement of allyl 3-(trifluoromethyl)-phenyl ether have shown that the reaction proceeds as predicted by the established mechanism. acs.orgacs.org The strongly electron-withdrawing trifluoromethyl group influences the electron density of the aromatic ring, thereby directing the allyl group to the position of highest electron density ortho to the allyloxy group. acs.org Such rearrangements can be catalyzed by acids, including trifluoroacetic acid, which can significantly accelerate the reaction rate. rsc.org

While no specific rearrangement or pericyclic process has been documented for this compound itself, its structural motifs are found in molecules that do undergo such reactions. Modification of the butanoic acid side chain, for example, by introducing double bonds, could potentially open pathways for intramolecular Diels-Alder cycloadditions or electrocyclic ring-closing reactions, depending on the resulting geometry and electronic configuration.

Spectroscopic and Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of the atomic connectivity and chemical environment.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the p-tolyl group, the methyl group protons on the aromatic ring, the methine proton adjacent to the trifluoromethyl group, and the methylene (B1212753) protons of the butanoic acid chain. The chemical shifts and coupling patterns would be indicative of their respective electronic environments and spatial relationships.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the carboxylic acid carbon, the carbons of the aromatic ring, the methyl carbon, the methine carbon, the methylene carbon, and the carbon of the trifluoromethyl group. The chemical shift of the carbon attached to the fluorine atoms would be significantly influenced by their strong electronegativity.

¹⁹F NMR: The fluorine-19 NMR spectrum would be the most direct method to characterize the trifluoromethyl group. A single resonance would be expected, and its chemical shift would be characteristic of a CF3 group attached to a chiral center. Coupling to the adjacent methine proton would likely result in a doublet.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the complete structural assignment and stereochemistry, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the methine and methylene protons in the butanoic acid chain, as well as the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for establishing the connection between the p-tolyl group and the butanoic acid chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which can be used to determine the relative stereochemistry of the molecule, particularly around the chiral center at the third carbon of the butanoic acid chain.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the determination of the elemental composition, confirming the molecular formula of C11H11F3O2.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry would be employed to study the fragmentation pathways of the protonated or deprotonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. Expected fragmentation could involve the loss of the carboxylic acid group, the trifluoromethyl group, or cleavage of the butanoic acid chain, providing valuable structural information.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and strong C-F stretching vibrations associated with the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric C-F stretching mode of the CF3 group would also be expected to be Raman active. The combination of IR and Raman data would allow for a more complete vibrational assignment.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The presence of a chiral center at the C3 position of this compound means it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with polarized light, are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govacs.org

Optical rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light. masterorganicchemistry.comwikipedia.orgpressbooks.pub The two enantiomers of a chiral molecule will rotate the light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. libretexts.org

The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). The enantiomeric excess (ee) of a mixture can be calculated by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer:

ee (%) = ( [α]observed / [α]max ) × 100

where [α]max is the specific rotation of the pure enantiomer. An experimental determination of the specific rotation for each pure enantiomer of this compound is necessary to use this method for quantitative analysis of enantiomeric mixtures.

Table 2: Reporting Parameters for Specific Rotation

Parameter Symbol Typical Units Description
Specific Rotation [α] degrees The measured rotation standardized for path length and concentration.
Temperature T °C The temperature at which the measurement is made.
Wavelength λ nm The wavelength of light used, typically the sodium D-line (589 nm).
Concentration c g/100 mL The concentration of the sample solution.
Solvent - - The solvent used to dissolve the sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique provides information about the stereochemical environment of chromophores within the molecule. For this compound, the key chromophores are the p-tolyl aromatic ring and the carbonyl group (C=O) of the carboxylic acid. rsc.orgrsc.org

The enantiomers of this compound are expected to produce mirror-image CD spectra. A positive or negative absorption, known as a Cotton effect, is observed in the absorption region of the chromophore. The sign of the Cotton effect is directly related to the absolute configuration of the chiral center. The intensity of the CD signal is proportional to the concentration and the enantiomeric excess of the sample, making it a powerful tool for determining enantiomeric purity.

Table 3: Relevant Chromophores for CD Analysis of this compound

Chromophore Electronic Transition Approximate Absorption Region (nm)
p-Tolyl (Aromatic) π → π* 200–280
Carbonyl (Carboxylic Acid) n → π* 200–250

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a chiral molecule. This technique requires a high-quality single crystal of an enantiomerically pure sample.

By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional map of electron density can be generated. This map reveals the precise spatial arrangement of every atom in the molecule, providing unambiguous information on bond lengths, bond angles, and torsional angles. This allows for the direct visualization of the solid-state conformation of the molecule.

Crucially, for chiral molecules, specialized techniques involving anomalous dispersion can be used to determine the absolute configuration (i.e., assigning it as R or S) without ambiguity. The Flack parameter is a key value refined during the structure solution that indicates the correctness of the assigned absolute stereochemistry. A value close to zero confirms the assignment for that crystal. While no crystal structure for this compound has been reported, this method remains the gold standard for its complete stereochemical elucidation. researchgate.netresearchgate.net

Table 4: Information Obtainable from a Single-Crystal X-ray Analysis

Parameter Description
Crystal System & Space Group Describes the symmetry and packing of molecules in the crystal lattice.
Unit Cell Dimensions Defines the size and shape of the repeating unit of the crystal.
Bond Lengths & Angles Provides precise measurements of the molecular geometry.
Torsional Angles Defines the conformation of the molecule in the solid state.
Absolute Configuration Unambiguously determines the R/S configuration at the chiral center.
Flack Parameter A value used to validate the determined absolute configuration.

Computational and Theoretical Studies of 4,4,4 Trifluoro 3 P Tolyl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's energy and wavefunction.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. nih.govarxiv.org For 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid, DFT is employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. biointerfaceresearch.com Functionals such as B3LYP, combined with basis sets like 6-31+G(d) or 6-311++G(d,p), are commonly used to perform these calculations. nih.govbiointerfaceresearch.com

The optimization process yields a minimum-energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. aps.org Beyond geometry, DFT calculations reveal key aspects of the molecule's electronic structure. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap can be calculated. This gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These are representative values based on typical DFT calculations for similar molecules.

PropertyValueDescription
Total Energy-1057.45 HartreesThe total electronic energy of the optimized molecule.
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-0.9 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.9 eVAn indicator of chemical reactivity and stability. nih.gov
Dipole Moment2.5 DebyeA measure of the overall polarity of the molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. While computationally more demanding than DFT, methods like G3 (Gaussian-3) theory and CBS-QB3 (Complete Basis Set) can provide highly accurate predictions of molecular energies. anu.edu.au

These high-accuracy methods are particularly valuable for calculating thermodynamic properties such as gas-phase energies, which are crucial for determining reaction enthalpies and acid dissociation constants (pKa). anu.edu.au For instance, to accurately predict the pKa of this compound, one would calculate the gas-phase energies of both the neutral acid and its conjugate base (anion) using a high-level ab initio method. These energies are then combined with solvation energy calculations to yield a pKa value in excellent agreement with experimental results. anu.edu.au

Conformational Analysis and Energy Landscapes

The flexibility of the butanoic acid chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. nih.gov

By systematically rotating the single bonds within the molecule, a potential energy surface can be mapped out. This "energy landscape" reveals the low-energy valleys corresponding to stable conformers and the higher-energy peaks representing the transition states between them. elifesciences.org The results of such an analysis can identify the global minimum energy conformation—the most populated structure at equilibrium—as well as other local minima that may be relevant for its chemical behavior. nih.gov This is crucial as different conformers can exhibit different reactivities and spectroscopic properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. idc-online.comresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, often used with the B3LYP functional, is a reliable approach for calculating NMR parameters. researchgate.net The ¹⁹F nucleus is particularly sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for studying fluorinated compounds. nih.govnih.gov Computational predictions can help assign specific signals in an experimental spectrum to the correct nuclei in the molecule and can even be used to distinguish between different isomers or conformers based on subtle differences in their chemical shifts. idc-online.comrsc.org

Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹⁹F NMR Chemical Shifts Note: Values are illustrative. The reference compound is typically CFCl₃.

NucleusPredicted Chemical Shift (ppm)Potential Experimental Shift (ppm)
-CF₃-72.5-72.8

Reaction Mechanism Elucidation via Transition State Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing the transition state (TS)—the highest energy point along a reaction pathway. For reactions involving this compound, such as its esterification or hydrolysis, computational methods can map the entire potential energy surface connecting reactants to products. mdpi.com

By locating the transition state structure, researchers can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). mdpi.com This provides quantitative insight into the reaction kinetics. Comparing the energy barriers for different possible pathways allows for the determination of the most likely reaction mechanism.

Molecular Dynamics Simulations for Solvent Effects or Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase or with a simplified solvent model, Molecular Dynamics (MD) simulations can model the behavior of the molecule in an explicit solvent environment over time. nih.govnih.gov MD simulations use classical mechanics to calculate the forces between atoms and their subsequent motions. dovepress.com

For this compound, MD simulations can provide detailed insights into how solvent molecules (e.g., water) arrange themselves around the solute and how this solvation shell affects the acid's conformation and stability. mdpi.comnih.gov Furthermore, these simulations can be used to study intermolecular interactions, such as the formation of hydrogen-bonded dimers between two acid molecules, which is a common phenomenon for carboxylic acids. dovepress.comrsc.org The results from MD simulations are crucial for understanding the molecule's behavior in solution, which is more representative of real-world chemical and biological systems.

Table 3: Typical Parameters for an MD Simulation of this compound in Water

ParameterSettingPurpose
Force FieldGROMOS54a7Defines the potential energy function for all atoms.
Solvent ModelSPC/EAn explicit model for water molecules.
Temperature300 KMaintained using a thermostat (e.g., V-rescale). nih.gov
Pressure1 barMaintained using a barostat (e.g., Parrinello-Rahman). nih.gov
Simulation Time100 nsThe duration over which the system's dynamics are simulated.

Applications and Utility of 4,4,4 Trifluoro 3 P Tolyl Butanoic Acid in Chemical Science

As a Chiral Building Block in Asymmetric Synthesis

There is no available literature to suggest that 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid is utilized as a chiral building block in asymmetric synthesis.

Precursor to Chiral Ligands

No documented instances of this compound being used as a precursor for the synthesis of chiral ligands were found.

In Materials Science and Polymer Chemistry

There is no information available to support the application of this compound in materials science or polymer chemistry.

Monomer for Specialty Polymers

No studies have been identified that describe the use of this compound as a monomer for the creation of specialty polymers.

Precursor for Fluorinated Surfactants or Liquid Crystals

There is no evidence in the current scientific literature to indicate that this compound serves as a precursor for the synthesis of fluorinated surfactants or liquid crystals.

Role in Catalyst Design and Development (e.g., as a chiral acid catalyst component)

No research could be located that describes a role for this compound in the design and development of catalysts, including as a component of a chiral acid catalyst.

Derivatization for Fluorescent or Spin-Labeled Probes

Currently, there is a lack of specific published research detailing the derivatization of this compound for the creation of fluorescent or spin-labeled probes. General methodologies for the derivatization of carboxylic acids are well-established and could theoretically be applied to this compound. These methods often involve the coupling of a fluorescent dye or a spin-label moiety to the carboxylic acid group.

For fluorescence labeling, common derivatizing agents include those with amine or alcohol functional groups that can form amide or ester linkages with the carboxylic acid of this compound. The choice of fluorescent tag would depend on the desired excitation and emission wavelengths for a specific application.

Similarly, for the generation of spin-labeled probes, reagents containing a stable radical, such as a nitroxide moiety (e.g., TEMPO), and a reactive group capable of forming a covalent bond with the carboxylic acid would be employed. These spin-labeled derivatives could then be used in techniques like electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

However, it is important to reiterate that while these general strategies exist, their specific application to this compound has not been documented in the available scientific literature.

As a Standard or Reference Compound in Analytical Chemistry

There is no specific information available in the scientific literature to indicate that this compound is currently used as a standard or reference compound in analytical chemistry.

In principle, its stability and distinct chemical structure, particularly the presence of the trifluoromethyl group, could make it a candidate for use as an internal standard in certain analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), especially when analyzing structurally related fluorinated compounds. The trifluoromethyl group provides a unique signal in ¹⁹F NMR and can influence its retention behavior in chromatography and its fragmentation pattern in mass spectrometry.

For a compound to be established as a reference standard, it must undergo rigorous purification and characterization to ensure a high degree of purity and a well-defined identity. Its physical and chemical properties would need to be thoroughly documented. While this compound possesses characteristics that could make it suitable for such applications, its formal adoption and validation as a reference standard have not been reported. Research on the chiral separation of a closely related compound, 4,4,4-trifluoro-3-phenylbutanoic acid, by HPLC has been conducted, suggesting that analytical methods for this class of compounds are of interest. mdpi.com

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methodologies for organofluorine compounds often rely on harsh reagents and conditions. Future research should prioritize the development of greener, more efficient routes to 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid. Strategies could be adapted from recent advancements in the synthesis of other complex fluorinated molecules. For instance, the manufacturing of trans-4-Trifluoromethyl-l-proline has seen the development of sustainable processes that could serve as a model. acs.org Catalyst-free, light-induced decarboxylative strategies, which have been used to create secondary trifluoromethylated alkyl bromides from simple carboxylic acids and 2-bromo-3,3,3-trifluoropropene, offer a cost-effective and environmentally friendly approach that could be adapted. organic-chemistry.org Exploring enzymatic or chemo-enzymatic routes could also provide highly selective and sustainable pathways to this and related chiral fluorinated acids.

Table 1: Potential Sustainable Synthetic Strategies
StrategyPotential Reagents/CatalystsKey Advantages
Catalytic Asymmetric HydrogenationChiral metal catalysts (e.g., Rh, Ru)High enantioselectivity, atom economy
BiocatalysisEngineered enzymes (e.g., ketoreductases)High specificity, mild conditions, reduced waste
Photoredox CatalysisOrganic dyes, iridium complexesUse of visible light, mild conditions
Flow ChemistryContinuous flow reactorsImproved safety, scalability, and efficiency

Exploration of Novel Reactivity and Transformation Pathways

The interplay between the electron-withdrawing trifluoromethyl group and the carboxylic acid functionality suggests a rich and underexplored reactivity profile for this compound. Future studies should focus on novel transformations that leverage these features. For example, the carboxylic acid moiety can be converted into a wide range of functional groups (esters, amides, acyl halides), which could then participate in further reactions. Research into "trifluoromethyl transformation" synthesis, where the CF3 group directs or participates in novel bond-forming reactions, could lead to the discovery of new chemical scaffolds. nih.gov Additionally, investigating acid-catalyzed transformations, similar to those observed in other complex heterocyclic systems, might reveal unexpected intramolecular cyclizations or rearrangements, leading to novel molecular architectures. mdpi.com

Integration into Multicomponent Reactions or Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools for rapidly building molecular complexity with high atom and step economy. mdpi.commdpi.com this compound is an ideal candidate for integration into MCRs. Its carboxylic acid group could participate in classic MCRs like the Ugi or Passerini reactions. This would allow for the one-pot synthesis of complex libraries of compounds for biological screening. Furthermore, cascade reactions, which involve a sequence of intramolecular transformations, could be designed starting from this molecule. nih.govresearchgate.net For example, an initial reaction at the carboxyl group could trigger a subsequent cyclization involving the p-tolyl ring, leading to complex polycyclic structures.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby accelerating research and reducing experimental costs. For this compound, advanced computational modeling could be applied in several key areas. Quantitative Structure-Activity Relationship (QSAR) models, similar to those used to predict the protein binding affinity of per- and polyfluoroalkyl substances (PFAS), could be developed to forecast its biological activity. nih.gov Molecular docking studies could predict how the molecule interacts with specific enzyme active sites or protein-protein interfaces, guiding the design of new inhibitors. nih.govnih.gov Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, predict its reactivity in novel transformations, and elucidate reaction mechanisms.

Table 2: Applications of Computational Modeling
Modeling TechniquePredicted Properties / ApplicationPotential Impact
QSARBiological activity, toxicity, protein bindingPrioritization of molecules for synthesis and testing
Molecular DockingBinding modes and affinities to biological targetsRational design of enzyme inhibitors or receptor modulators
DFT CalculationsReaction mechanisms, spectroscopic propertiesGuidance for synthetic planning and reaction optimization
Molecular DynamicsConformational analysis, solvent effectsUnderstanding dynamic behavior and interactions in solution

Unexplored Applications in Emerging Fields of Chemical Technology

The unique combination of lipophilicity from the p-tolyl group and strong electronic effects from the trifluoromethyl group suggests that this compound could find applications in various emerging technologies. In materials science, it could be used as a monomer or an additive to create fluorinated polymers with unique thermal stability, chemical resistance, and surface properties. worktribe.com In agrochemistry, the trifluoromethyl group is a common feature in many modern pesticides, and this acid could serve as a key building block for new, more effective active ingredients. stanford.edu Furthermore, in medicinal chemistry, organofluorine compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability and binding affinity. stanford.edunih.gov This molecule could be a valuable intermediate for the synthesis of novel drug candidates targeting a range of diseases. stanford.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,4-trifluoro-3-(p-tolyl)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Suzuki-Miyaura Cross-Coupling : Use p-tolylboronic acid derivatives (e.g., 4-(trifluoromethyl)phenylboronic acid, CAS 128796-39-4) with trifluoromethyl-containing precursors under palladium catalysis. Optimize ligand choice (e.g., SPhos) and solvent (toluene/ethanol) to enhance coupling efficiency .

Chiral Resolution : For enantiopure forms, employ chiral auxiliaries like (R)-1-phenylethylammonium salts, as demonstrated for structurally similar trifluoro-hydroxybutanoic acids. Recrystallization in ethanol achieves >95% enantiomeric excess .

  • Key Considerations : Monitor reaction progress via HPLC and adjust temperature (80–100°C) to minimize side products.

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 19^{19}F NMR spectra with literature data for analogous compounds (e.g., 4-(trifluoromethyl)phenylacetic acid, CAS 32857-62-8). Fluorine chemical shifts typically appear at δ -60 to -70 ppm .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction, as applied to (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8) .
  • HPLC Purity Analysis : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; target >98% purity for biological assays .

Q. What stability challenges arise during storage of trifluoromethyl-containing carboxylic acids, and how are they mitigated?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (argon) at -20°C in sealed vials. Derivatives like 4-(trifluoromethoxy)benzoyl chloride (CAS 36823-88-8) degrade rapidly in humid conditions, requiring desiccants .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) of related compounds (e.g., α,α,α-trifluoro-p-toluic acid, CAS 455-24-3) shows decomposition above 220°C. Avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate optical purity?

  • Methodological Answer :

  • Chiral Pool Strategy : Start with enantiopure trifluoro-hydroxybutanoic acid (e.g., (R)-4,4,4-trifluoro-3-hydroxybutanoic acid, [α]D_D = +15.1 in ethanol) . Convert the hydroxyl group to p-tolyl via Mitsunobu reaction (DEAD, PPh3_3).
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy for absolute configuration .

Q. What computational tools predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group in 3-(2-trifluoromethylphenyl)propionic acid (CAS 94022-99-8) exhibits strong electron-withdrawing effects, influencing binding affinity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Compare with analogs such as 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (CAS 269.65 g/mol) to optimize substituent placement .

Q. How should researchers address contradictory spectral data (e.g., 13^{13}C NMR shifts) for trifluoromethylated aromatic compounds?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13^{13}C-enriched analogs to resolve ambiguous signals.
  • Comparative Analysis : Cross-reference with structurally validated compounds, such as 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS 1261849-23-3), to identify artifacts .
  • Dynamic NMR Studies : Probe rotational barriers of hindered substituents (e.g., p-tolyl groups) to explain anomalous splitting .

Key Notes for Experimental Design

  • Safety : Handle fluorinated boronic acids (e.g., 2,4,5-trifluorophenylboronic acid, CAS 247564-72-3) with care due to PRTR-listed hazards .
  • Scale-Up : For gram-scale synthesis, prioritize cost-efficient catalysts (e.g., Pd/C) and recyclable solvents to align with green chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.